molecular formula C8H10N2O2 B1370050 Ethyl 2-(pyrazin-2-YL)acetate CAS No. 1060815-23-7

Ethyl 2-(pyrazin-2-YL)acetate

Cat. No.: B1370050
CAS No.: 1060815-23-7
M. Wt: 166.18 g/mol
InChI Key: OSHSECDFTBXQLP-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrazin-2-yl)acetate is an organic compound with the molecular formula C8H10N2O2. It is a yellow to brown liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry . The compound contains a pyrazine ring, which is a nitrogen-containing heterocycle, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(pyrazin-2-yl)acetate can be synthesized through various methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrazin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(pyrazin-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(pyrazin-2-yl)acetate involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(pyrazin-2-yl)acetate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-pyrazin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-6-9-3-4-10-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHSECDFTBXQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613383
Record name Ethyl (pyrazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-23-7
Record name Ethyl (pyrazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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